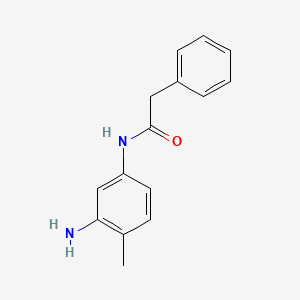

N-(3-Amino-4-methylphenyl)-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-Amino-4-methylphenyl)benzamide” is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry and serves as a crucial raw material and intermediate in the synthesis of many drug candidates .

Synthesis Analysis

A continuous flow microreactor system was developed to synthesize this compound . By screening the acylating reagents and reaction conditions, it was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .

Chemical Reactions Analysis

The chemical reaction analysis for this compound is complex due to the different chemical environments of the two amine groups in 4-methylbenzene-1,3-diamine . This leads to the coexistence of parallel by-products and serial by-products, making the selective monoacylation process relatively complicated .

Scientific Research Applications

1. Structural Analysis and Conformation Studies

Research by Nayak et al. (2014) focuses on the structural analysis of halogenated N,2-diarylacetamides, including compounds similar to N-(3-Amino-4-methylphenyl)-2-phenylacetamide. This study reveals insights into molecular conformations and supramolecular assembly, which is crucial for understanding the chemical behavior and potential applications of such compounds (Nayak et al., 2014).

2. Synthesis and Analytical Characterization

Wallach et al. (2016) conducted research on the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, closely related to this compound. This study provides insights into the synthesis process, analytical methods, and potential applications in various fields, including forensic science and chemical analysis (Wallach et al., 2016).

3. Pharmacological Properties

Research by King et al. (2011) on primary amino acid derivatives, which include compounds structurally related to this compound, explored their pharmacological properties, particularly in the context of anticonvulsants. This study provides valuable insights into the potential therapeutic applications of these compounds (King et al., 2011).

4. Chemical Synthesis and Reactions

Liu Chang-chu (2014) reported on the microwave irradiation method for synthesizing 2,6-dimethyl-3-aryl-4(1H)-quinolones, starting from compounds like this compound. This research offers insights into novel synthesis methods that are efficient and environmentally friendly (Liu Chang-chu, 2014).

5. Structural and Vibrational Studies

Arjunan et al. (2009) conducted extensive spectroscopic investigations, including Fourier transform infrared (FTIR) and FT-Raman spectra, of compounds like N-(2-Methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide. Their work contributes to the understanding of the structural and vibrational characteristics of these compounds, which are closely related to this compound (Arjunan et al., 2009).

Future Directions

Properties

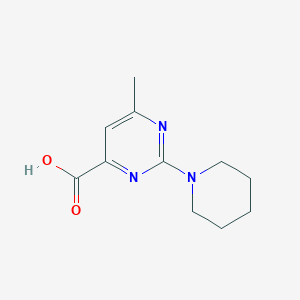

IUPAC Name |

N-(3-amino-4-methylphenyl)-2-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-11-7-8-13(10-14(11)16)17-15(18)9-12-5-3-2-4-6-12/h2-8,10H,9,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCLXLUSQNGZFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1368433.png)

![[1-[2-(4-Methoxyphenyl)ethyl]pyrrolidin-3-yl]methanol](/img/structure/B1368437.png)